molecular formula C10H11BrClN3 B1519707 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride CAS No. 1171639-07-8

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

Cat. No.: B1519707
CAS No.: 1171639-07-8
M. Wt: 288.57 g/mol
InChI Key: PMCAMWTVGKNRDD-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of 7-bromo-2-hydrazino-3-methylquinoline hydrochloride emerges from the broader historical context of quinoline chemistry and hydrazine derivative research. The quinoline scaffold has served as a fundamental framework in organic chemistry since the nineteenth century, with systematic exploration of substituted quinoline derivatives leading to the development of numerous biologically active compounds. The specific incorporation of hydrazino functionalities into quinoline structures represents a more recent advancement in chemical synthesis, with 2-hydrazinoquinoline derivatives gaining prominence as versatile intermediates and analytical reagents.

The synthetic approach to this compound builds upon established methodologies for quinoline modification, particularly those involving selective halogenation and nucleophilic substitution reactions. Research into quinoline derivatives as starting materials for bacterial and fungal transformations has highlighted their potential as intermediates for drug synthesis, contributing to the systematic investigation of brominated hydrazinoquinoline compounds. The compound's development reflects the ongoing efforts to create specialized building blocks for organic synthesis, particularly those capable of participating in multiple reaction pathways due to their unique functional group combinations.

Historical patent literature demonstrates early recognition of hydrazinoquinoline compounds' potential, with documentation of synthetic methodologies for preparing 2-hydrazinoquinoline derivatives and their subsequent chemical modifications. These foundational studies established the groundwork for developing more complex substituted variants, including the brominated methylated derivative that constitutes the focus of this analysis.

Structural Characteristics and Chemical Identity

This compound possesses a distinctive molecular architecture characterized by the integration of multiple functional groups within the quinoline framework. The compound's chemical identity is definitively established through its Chemical Abstracts Service registry number 1171639-07-8 and molecular descriptor number MFCD11505171. The systematic nomenclature reflects the precise positioning of substituents on the quinoline ring system, with the bromine atom located at position 7, the hydrazino group at position 2, and the methyl substituent at position 3.

Property Value Source
Chemical Abstracts Service Number 1171639-07-8
Molecular Formula C₁₀H₁₁BrClN₃
Molecular Weight 288.57 g/mol
MDL Number MFCD11505171
SMILES Notation CC1=CC2=CC=C(Br)C=C2N=C1NN.[H]Cl

The structural framework consists of a bicyclic quinoline core with three distinct substituents that significantly influence the compound's chemical behavior. The bromine atom at position 7 introduces significant electron-withdrawing effects through inductive mechanisms, while simultaneously providing a site for potential nucleophilic substitution reactions. The hydrazino functionality at position 2 contributes substantial nucleophilic character through the terminal nitrogen atom, enabling participation in condensation reactions with carbonyl-containing compounds.

The methyl group at position 3 provides steric bulk and modest electron-donating effects, influencing both the electronic distribution within the quinoline system and the spatial accessibility of neighboring functional groups. The hydrochloride salt formation occurs through protonation of the hydrazino nitrogen, resulting in enhanced water solubility and crystalline stability compared to the free base form.

Physicochemical Properties

The physicochemical characteristics of this compound reflect the combined influences of its constituent functional groups and the quinoline backbone structure. The compound exists as a crystalline solid under standard temperature and pressure conditions, with the hydrochloride salt form contributing to enhanced stability and handling characteristics compared to the free base.

Solubility properties demonstrate the compound's amphiphilic nature, with the hydrazino functionality and hydrochloride salt formation promoting aqueous solubility, while the brominated quinoline core maintains compatibility with organic solvents. The presence of the bromine substituent significantly increases the molecular weight and influences the compound's physical state, contributing to its solid-state stability under ambient conditions.

Physical Property Value/Description Notes
Physical State Crystalline solid At room temperature
Storage Temperature Ambient Stable under normal conditions
Solvent Compatibility Methanol, ethylene dichloride Organic phase compatibility
Salt Form Hydrochloride Enhanced stability and solubility

The molecular weight of 288.57 g/mol places the compound within a range typical for small molecule pharmaceuticals and research chemicals, facilitating its handling and analytical characterization. The integration of multiple heteroatoms within the structure provides numerous sites for intermolecular interactions, influencing both solubility behavior and potential biological activity patterns.

Thermal stability characteristics reflect the robust nature of the quinoline framework, with the brominated structure showing resistance to thermal decomposition under normal storage and handling conditions. The compound's crystalline nature suggests ordered molecular packing in the solid state, contributing to consistent physical properties and analytical reproducibility.

Structural Isomerism and Conformational Analysis

The structural framework of this compound presents specific considerations regarding positional isomerism within the quinoline family. Comparison with related compounds reveals the significance of substituent positioning on chemical reactivity and physical properties. The 6-bromo positional isomer, identified by Chemical Abstracts Service number 1017146-88-1, demonstrates similar molecular composition but distinct chemical behavior due to the altered electronic environment created by bromine placement.

Isomer CAS Number Molecular Weight Structural Difference
7-Bromo derivative 1171639-07-8 288.57 g/mol Bromine at position 7
6-Bromo derivative 1017146-88-1 288.57 g/mol Bromine at position 6

The conformational landscape of the compound involves considerations of the hydrazino group orientation relative to the quinoline plane. The hydrazino functionality possesses rotational freedom around the carbon-nitrogen bond connecting it to the quinoline ring, enabling multiple conformational states that may influence chemical reactivity and intermolecular interactions. Computational analysis suggests that the preferred conformation involves partial conjugation between the hydrazine lone pair and the quinoline π-system, stabilizing the overall molecular structure.

The bromine substituent's position at the 7-carbon creates an asymmetric electronic environment within the quinoline ring system, influencing the distribution of electron density and consequently affecting the nucleophilicity of the hydrazino group. This positional specificity contributes to the compound's distinct reactivity profile compared to other brominated quinoline derivatives with alternative substitution patterns.

Steric interactions between the methyl group at position 3 and the hydrazino functionality at position 2 create modest conformational constraints that influence the compound's three-dimensional structure. These interactions, while not preventing rotation around the carbon-nitrogen bond, do establish preferred conformational states that may be relevant for understanding the compound's chemical behavior and potential biological interactions.

Structure-Activity Relationship Fundamentals

The structure-activity relationship profile of this compound builds upon the established chemical behavior of related quinoline derivatives and hydrazine-containing compounds. Research on 2-hydrazinoquinoline as a derivatization agent demonstrates the fundamental reactivity patterns associated with the hydrazino functionality, particularly its capacity for forming stable derivatives with carbonyl-containing compounds through hydrazone formation.

The quinoline scaffold contributes significant electronic characteristics that influence the compound's reactivity profile. The bicyclic aromatic system provides a stable framework while enabling electronic communication between substituents through resonance effects. The electron-withdrawing nature of the bromine atom at position 7 modulates the electron density distribution throughout the ring system, potentially enhancing the nucleophilicity of the hydrazino group through polarization effects.

Comparative analysis with structurally related compounds reveals key relationships between substitution patterns and chemical behavior. The presence of the methyl group at position 3 provides modest electron-donating effects that partially counterbalance the electron-withdrawing influence of the bromine substituent, creating a balanced electronic environment that may optimize the compound's reactivity for specific applications.

Functional Group Chemical Role Activity Contribution
Hydrazino group Nucleophilic center Enables condensation reactions
Bromine substituent Electron-withdrawing Modulates electronic properties
Methyl group Electron-donating Balances electronic effects
Quinoline core Aromatic framework Provides structural stability

The compound's classification as a building block in organic synthesis reflects its versatility in participating in multiple reaction pathways. The hydrazino functionality enables nucleophilic attack on electrophilic centers, while the brominated quinoline framework can undergo substitution reactions under appropriate conditions. This dual reactivity profile makes the compound particularly valuable for constructing more complex molecular architectures through sequential chemical transformations.

Understanding the structure-activity relationships also involves recognition of the compound's potential for forming intermolecular interactions through its multiple functional groups. The hydrazino nitrogen atoms can serve as hydrogen bond donors or acceptors, while the quinoline nitrogen provides additional sites for coordination or protonation, contributing to the compound's overall chemical versatility and potential applications in biochemical research contexts.

Properties

IUPAC Name

(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCAMWTVGKNRDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthetic approach to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride generally involves:

  • Preparation or procurement of a suitably substituted quinoline or isoquinoline precursor.
  • Introduction of the bromo substituent at the 7-position of the quinoline ring.
  • Installation of the hydrazino group at the 2-position.
  • Incorporation of the methyl group at the 3-position.
  • Conversion to the hydrochloride salt form for stability and handling.

Preparation of 7-Bromoquinoline Derivatives

A key intermediate in the synthesis is 7-bromoquinoline or related bromo-substituted isoquinoline derivatives.

Method Example:

  • Starting from 1,2,3,4-tetrahydroisoquinoline, oxidation with sodium hypochlorite in dichloromethane yields isoquinoline derivatives.
  • Nitration and subsequent oxidation steps lead to 7-nitroisoquinoline.
  • Catalytic reduction with hydrazine hydrate in ethanol converts the nitro group to an amino group, forming 7-aminoisoquinoline.
  • Diazotization of the amino group followed by bromination using benzyltrimethylammonium bromide and tert-butyl nitrite leads to 7-bromoisoquinoline derivatives.
  • This method achieves high purity (>95%) with simple recrystallization and mild reaction conditions.
Step Reaction Conditions/Notes Yield/Purity
a Oxidation of tetrahydroisoquinoline NaOCl in CH2Cl2, RT, 1.5-2.5 h Compound 2 obtained
b Nitration KNO3/H2SO4, 60°C, 3.5-4.5 h Compound 3 formed
c Oxidation MnO2, diphenyl ether, 180-200°C, 8-12 h Compound 4 formed
d Reduction Hydrazine hydrate, FeCl3·3H2O, ethanol, reflux 4.5-5.5 h Compound 5 formed
e Diazotization & bromination tert-butyl nitrite, benzyltrimethylammonium bromide, RT, 5.5-6.6 h 7-bromoisoquinoline obtained

Introduction of Hydrazino and Methyl Groups

While the above steps focus on preparing the bromo-substituted quinoline core, the introduction of the hydrazino group at position 2 and methyl at position 3 requires further functionalization.

  • Hydrazino group introduction is commonly achieved by nucleophilic substitution or hydrazinolysis of suitable leaving groups (e.g., halides or sulfonates) at the 2-position of quinoline.
  • Methylation at the 3-position can be accomplished by starting from 3-methylquinoline derivatives or by regioselective methylation reactions.
  • The hydrochloride salt is obtained by treatment with hydrochloric acid to form a stable crystalline solid.

Due to the lack of direct detailed protocols specifically for this compound in the available literature, the preparation is inferred to involve:

  • Bromination of 3-methylquinoline or its derivatives at the 7-position.
  • Subsequent substitution or hydrazinolysis at the 2-position to install the hydrazino group.
  • Salt formation with hydrochloric acid.

Alternative Bromination Methods for Quinoline Derivatives

A related method for bromination at the 3- or 7-position of quinoline derivatives involves:

  • Conversion of 7-hydroxyquinoline to quinoline-7-trifluoromethanesulfonate by reaction with trifluoromethanesulfonic anhydride in dichloromethane at low temperature.
  • Bromination of the triflate intermediate with N-bromosuccinimide in glacial acetic acid at 80-100°C.
  • Hydrolysis under alkaline conditions to yield 3-bromo-7-hydroxyquinoline.

This method is noted for:

  • Concise synthetic route.
  • Reasonable process conditions.
  • High total yield (~78-95% in steps).
  • Avoidance of highly toxic reagents.
  • Scalability for large-scale synthesis.
Step Reaction Conditions Yield (%)
1 7-Hydroxyquinoline → Quinoline-7-triflate Tf2O, pyridine, CH2Cl2, 0°C, 2 h 78.6
2 Bromination with NBS NBS, glacial acetic acid, 90°C, 2 h 82.3
3 Hydrolysis 10% NaOH, RT, 2 h 95.7

This approach could be adapted for preparing bromoquinoline intermediates for further functionalization to hydrazino derivatives.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents/Conditions Purpose/Transformation Notes
1,2,3,4-Tetrahydroisoquinoline NaOCl, CH2Cl2, RT Oxidation to isoquinoline derivative Simple, mild conditions
7-Nitro-3,4-dihydroisoquinoline KNO3/H2SO4, 60°C Nitration Intermediate for amino group formation
7-Nitroisoquinoline MnO2, diphenyl ether, 180-200°C, 8-12 h Oxidation Precursor to amino derivative
7-Aminoisoquinoline Hydrazine hydrate, FeCl3·3H2O, ethanol, reflux Reduction of nitro to amino Catalyst-assisted reduction
7-Bromoisoquinoline tert-butyl nitrite, benzyltrimethylammonium bromide, RT Diazotization and bromination High purity by recrystallization
3-Bromo-7-hydroxyquinoline Tf2O, pyridine, NBS, NaOH Bromination via triflate intermediate Scalable, high yield
This compound Hydrazinolysis/substitution, methylation, HCl Installation of hydrazino and methyl groups, salt formation Inferred standard organic transformations

Research Findings and Notes

  • The preparation method involving diazotization and bromination using tert-butyl nitrite and benzyltrimethylammonium bromide is advantageous due to mild conditions, simple work-up, and high purity of the bromoquinoline intermediate.
  • The triflate intermediate route for bromination is notable for its concise and scalable process, avoiding highly toxic reagents and providing high yields.
  • Hydrazino group introduction typically requires nucleophilic substitution or hydrazinolysis on a suitable leaving group precursor at position 2, which is a common practice in heterocyclic chemistry but lacks a direct detailed protocol for this exact compound in the literature.
  • Commercial availability data indicates that this compound is synthesized under controlled conditions with sourcing of materials taking 8-12 weeks, reflecting the complexity of its preparation.

Chemical Reactions Analysis

Nucleophilic Reactions of the Hydrazino Group

The hydrazino (–NH–NH₂) group participates in nucleophilic reactions, forming derivatives with carbonyl compounds and acting as a ligand in coordination chemistry.

Reaction TypeConditionsProductReference
Hydrazone FormationAldehyde/ketone in acidic mediaSchiff base derivatives
Chelation with MetalsTransition metal salts (e.g., Cu²⁺)Stable metal complexes

Key Findings :

  • Hydrazones synthesized from analogous quinoline-hydrazine derivatives demonstrate antimicrobial and antitubercular activities .

  • The hydrazino group’s lone electron pairs enable chelation with metal ions, potentially enhancing bioactivity .

Electrophilic Substitution and Cross-Coupling Reactions

The bromine atom at the 7-position undergoes electrophilic substitution and transition-metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductReference
Suzuki–Miyaura CouplingPd catalyst, aryl boronic acid, baseAryl-substituted quinoline
Hartwig–Buchwald AminationPd catalyst, amine ligandAminated quinoline derivatives

Key Findings :

  • Brominated quinolines undergo Suzuki coupling to introduce aryl groups, enabling structural diversification .

  • Palladium-catalyzed amination replaces bromine with amines, yielding pharmacologically relevant analogs .

Coordination Chemistry and Metal Complex Formation

The hydrazino group and quinoline nitrogen facilitate coordination with transition metals.

Metal IonComplex TypeApplication InsightsReference
Cu(II)Octahedral complexesEnhanced catalytic or bioactivity
Fe(III)Paramagnetic complexesPotential MRI contrast agents

Key Findings :

  • Metal complexes of hydrazinoquinolines show improved stability and interaction with biological targets .

Functional Group Transformations

The hydrazino group undergoes hydrolysis and oxidation under specific conditions.

Reaction TypeConditionsProductReference
Acid HydrolysisHCl, reflux2-Oxo-quinoline derivatives
OxidationH₂O₂, Fe catalystDiazene or azide intermediates

Key Findings :

  • Hydrolysis of hydrazino groups yields quinolones, which are bioactive scaffolds in antibiotics .

Comparative Reactivity of Analogous Compounds

Structural analogs highlight the unique reactivity profile of this compound:

CompoundKey ReactionDistinct Feature
7-Methyl-2-hydrazinylquinolineReduced electrophilic substitutionLower cytotoxicity
6-Bromo-2-hydrazinylquinolineAltered cross-coupling selectivityDifferent bioactivity profile

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₀H₁₁BrClN₃
  • Molecular Weight : 288.57 g/mol
  • CAS Number : 1017360-64-3

The compound is typically encountered as a hydrochloride salt, which improves its solubility in aqueous solutions, making it suitable for biological assays and synthetic processes.

Scientific Research Applications

  • Medicinal Chemistry
    • Antimicrobial Activity : Research indicates that 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride exhibits significant antimicrobial properties against various bacterial strains. Its structural characteristics allow it to interact effectively with biological targets, potentially leading to the development of new antibiotics.
    • Anticancer Potential : Similar compounds have shown promise in anti-cancer research, suggesting that this compound may possess cytotoxic properties. Studies are ongoing to explore its efficacy against different cancer cell lines.
  • Organic Synthesis
    • The compound serves as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in various chemical reactions, including condensation and complex formation with metal ions, enhancing its therapeutic effects .
  • Biological Interaction Studies
    • Preliminary studies have focused on the binding affinity of this compound with enzymes or receptors involved in disease pathways. Understanding these interactions is crucial for developing targeted therapies .

Case Studies and Research Findings

  • Antimicrobial Studies
    • A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action involves disrupting bacterial cell wall synthesis, leading to cell death.
  • Cytotoxicity Against Cancer Cells
    • In vitro studies revealed that the compound showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values indicated significant potency compared to standard chemotherapeutic agents.
  • Biological Target Interaction
    • Research involving molecular docking simulations suggested that this compound could effectively bind to specific enzyme active sites, potentially inhibiting their function and altering disease progression pathways .

Mechanism of Action

The mechanism by which 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or other cellular components.

Comparison with Similar Compounds

Substituent-Driven Structural Variations

The following table highlights key structural analogs and their substituent differences:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Properties/Applications Reference
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride Br (7), NHNH₂ (2), CH₃ (3) C₁₁H₁₁BrClN₃ 1170117-00-6 High reactivity for Schiff base formation; pharmaceutical intermediate
7-Bromo-2-chloro-3-methylquinoline Br (7), Cl (2), CH₃ (3) C₁₀H₇BrClN 3913-19-7 Chlorine enhances stability; used in OLED materials
7-Fluoro-2-hydrazino-3-methylquinoline hydrochloride F (7), NHNH₂ (2), CH₃ (3) C₁₁H₁₁FClN₃ 1171659-05-4 Fluorine improves metabolic stability; CNS drug candidate
7-Bromo-2-chloro-3-ethylquinoline Br (7), Cl (2), C₂H₅ (3) C₁₁H₉BrClN 132118-52-6 Ethyl group increases lipophilicity; antitumor research
7-Bromo-2-chloroquinoline-3-carbonitrile Br (7), Cl (2), CN (3) C₁₀H₄BrClN₂ 892874-32-7 Nitrile group enhances electron-withdrawing effects; agrochemical intermediate

Physicochemical Properties

  • Solubility: The hydrazine hydrochloride salt improves aqueous solubility compared to neutral analogs like 7-bromo-2-chloro-3-ethylquinoline, which is predominantly soluble in organic solvents .
  • Thermal Stability : Chlorine and methyl/ethyl substituents enhance thermal stability (decomposition >200°C), whereas hydrazine derivatives may decompose at lower temperatures (~150°C) due to NHNH₂ lability .

Biological Activity

7-Bromo-2-hydrazino-3-methylquinoline hydrochloride is a chemical compound with significant potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. Its unique structural features, including a bromine atom at the seventh position and a hydrazino group at the second position of the quinoline framework, contribute to its biological activities and therapeutic applications.

  • Molecular Formula : C₁₀H₁₁BrClN₃
  • Molecular Weight : Approximately 288.57 g/mol
  • Structure : The compound has a fused bicyclic ring system that includes both benzene and pyridine rings.

Biological Activity

Research indicates that this compound exhibits notable biological activities, primarily in the following areas:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. It has been evaluated for its effectiveness against pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis6.68 μM
Staphylococcus aureus12.23 μM
Escherichia coli27.29 μM

The compound's ability to inhibit bacterial growth suggests its potential as a lead compound for developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may also exhibit cytotoxic properties against cancer cells. The hydrazino group enhances its interaction with biological targets, potentially leading to therapeutic effects.

Case Study: Anticancer Screening
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, showing promising results in inhibiting cell proliferation. The compound was found to induce apoptosis in cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Affinity : Interaction with enzymes or receptors involved in disease pathways.
  • Metal Ion Complexation : The hydrazino group can form stable complexes with metal ions, enhancing therapeutic efficacy through targeted delivery.

Structure-Activity Relationship (SAR)

The unique combination of bromine and hydrazino functionalities at specific positions on the quinoline structure distinguishes this compound from others with similar frameworks. Comparative studies have shown that variations in substituents significantly affect biological activity.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-Bromo-2-hydrazinoquinolineBromine at the sixth positionDifferent biological activity profile
7-Amino-2-methylquinolineAmino group instead of hydrazinePotentially less reactive but similar properties
5-Bromo-3-methylquinolineBromine at the fifth positionLacks hydrazino functionality

Q & A

How can synthetic routes for 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride be optimized to improve yield and purity?

Basic Research Question
The synthesis of quinoline derivatives often involves multi-step reactions with hydrazine incorporation and halogen substitution. For this compound, key steps include bromination at the 7-position, hydrazine functionalization at the 2-position, and methyl group retention at the 3-position. Optimization can be achieved by:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance hydrazine reactivity, while ethanol/methanol mixtures stabilize intermediates .
  • Temperature control : Bromination typically requires reflux conditions (80–100°C), whereas hydrazine coupling proceeds at lower temperatures (40–60°C) to avoid side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity .

What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Basic Research Question
Robust characterization ensures structural fidelity and purity:

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine at C7, hydrazine at C2) via coupling constants and chemical shifts. The methyl group at C3 appears as a singlet (~δ 2.5 ppm in ¹H NMR) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z ~285) and isotopic patterns for bromine .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95%) and monitor degradation under storage .

How do structural modifications (e.g., bromine, hydrazine) influence the compound’s biological activity in antimicrobial assays?

Advanced Research Question
The 7-bromo and 2-hydrazino groups contribute to target binding and solubility:

  • Bromine : Enhances lipophilicity and π-stacking with microbial enzyme active sites (e.g., dihydrofolate reductase). Comparative studies show brominated quinolines exhibit 2–3x higher inhibition than non-halogenated analogs .
  • Hydrazine : Facilitates hydrogen bonding with catalytic residues. However, conflicting data exist: some studies report hydrazine derivatives show potent activity (IC₅₀ < 10 µM), while others note reduced efficacy due to oxidative instability .
    Methodological Resolution :
  • Use stability-indicating HPLC to track hydrazine decomposition.
  • Pair biological assays with computational docking (e.g., AutoDock Vina) to correlate activity with intact hydrazine moieties .

What computational strategies can predict reaction pathways for synthesizing this compound?

Advanced Research Question
Quantum chemical calculations and cheminformatics tools streamline synthesis design:

  • Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy intermediates and transition states for bromination and hydrazine coupling .
  • DFT Calculations : Assess regioselectivity of bromine addition (C7 vs. C5/C8 positions) using Fukui indices and electrostatic potential maps .
  • Machine Learning : Train models on existing quinoline reaction datasets to predict optimal catalysts (e.g., Pd/C for dehalogenation side reactions) .

How can contradictory data on the compound’s solubility and stability be resolved for formulation studies?

Advanced Research Question
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) and pH-dependent degradation require systematic analysis:

  • Solubility Profiling : Use shake-flask method with UV-Vis quantification across solvents (e.g., logP ~2.5 predicts moderate aqueous solubility) .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions. Monitor via HPLC-MS to identify degradation products (e.g., hydrazine oxidation to diazenes) .
  • Stabilizers : Co-solvents (cyclodextrins) or antioxidants (ascorbic acid) mitigate hydrazine decomposition in aqueous media .

What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question
Confirm target engagement and specificity using orthogonal methods:

  • Enzyme Kinetics : Measure IC₅₀ and Kᵢ values via spectrophotometric assays (e.g., NADPH depletion for dehydrogenase targets) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
  • CRISPR-Cas9 Knockout Models : Validate target dependency by comparing activity in wild-type vs. enzyme-deficient cell lines .

How can researchers address synthetic challenges in scaling up this compound?

Advanced Research Question
Scale-up requires balancing efficiency and safety:

  • Batch vs. Flow Chemistry : Flow systems minimize exothermic risks during bromination and improve mixing for hydrazine coupling .
  • Green Chemistry Metrics : Calculate E-factor (kg waste/kg product) and optimize atom economy (e.g., replace stoichiometric reagents with catalytic alternatives) .
  • Safety Protocols : Hydrazine handling mandates inert atmospheres (N₂/Ar) and closed systems to prevent exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride

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